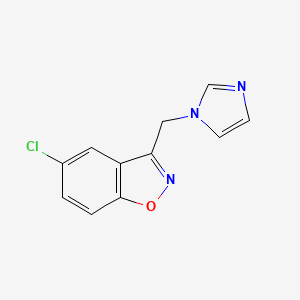

5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O/c12-8-1-2-11-9(5-8)10(14-16-11)6-15-4-3-13-7-15/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYYSPCNDQQKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NO2)CN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153443 | |

| Record name | 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121929-22-4 | |

| Record name | 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121929224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Chloro 3 Imidazol 1 Ylmethyl 1,2 Benzoxazole

Precursor Synthesis and Convergent Routes to the 1,2-Benzoxazole Core

The 1,2-benzoxazole, also known as benzisoxazole, is the foundational scaffold of the target molecule. Its synthesis is typically achieved through the construction of the five-membered heterocyclic ring fused to a benzene (B151609) ring. Traditional and modern synthetic approaches often rely on the formation of either a key C–O bond or an N–O bond to complete the heterocycle. chim.it

A prevalent and long-standing method for constructing the 1,2-benzoxazole core involves the cyclization of o-hydroxyphenyl precursors. chim.it This strategy generally begins with an o-hydroxyaryl ketone or aldehyde, which is first converted to its corresponding oxime. The subsequent cyclization of the oxime is the critical ring-forming step.

One major pathway is the cyclization of 2-hydroxyaryl oximes, which proceeds via a formal dehydration reaction. chim.it In this approach, the hydroxyl group of the oxime is converted into a good leaving group by various reagents, which facilitates the subsequent nucleophilic attack by the phenolic hydroxyl group to close the ring. chim.it

An alternative, yet related, strategy involves starting with an aryloxime that has a leaving group in the ortho position to the oxime functionality. chim.it The ring closure is then promoted by a base, which facilitates an intramolecular nucleophilic substitution to form the C–O bond of the benzoxazole (B165842) ring. chim.it Common bases used for this purpose include potassium carbonate, potassium hydroxide, and potassium tert-butoxide, typically in polar solvents like DMF or various alcohols. chim.it

Table 1: Comparison of Cyclization Strategies for 1,2-Benzoxazole Core Synthesis

| Starting Material | Key Transformation | Reagents/Conditions | Advantage |

|---|---|---|---|

| o-Hydroxyaryl Oxime | Dehydration/Cyclization | Reagents to activate oxime -OH group (e.g., H₂NOSO₃H) | Direct route from readily available ketones/aldehydes. chim.it |

| o-Substituted Aryloxime (with leaving group) | Base-promoted Intramolecular Nucleophilic Substitution | Base (K₂CO₃, KOH, t-BuOK) in polar solvent (DMF, THF) | Efficient ring closure under basic conditions. chim.it |

| 2-Hydroxy Benzoyl Derivative | Reaction with Hydroxylamine or equivalent | H₂NOSO₃H or NH₂OH, often with heating | One-pot conversion from benzoyl compounds. chim.it |

Achieving the specific 3,5-disubstituted pattern of the target molecule requires careful regioselective control during the synthesis. The most straightforward method to ensure the correct placement of substituents is to begin the synthesis with a precursor that already contains the desired functionalities or their precursors at the correct positions.

For the synthesis of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole, a logical starting material would be a 2-hydroxyacetophenone derivative. Specifically, using 4-chloro-2-hydroxyacetophenone ensures the eventual chloro group will be at the 5-position of the benzoxazole ring. The acetyl group (–COCH₃) of this precursor is the progenitor of the substituent at the 3-position. Following conversion of the ketone to an oxime and subsequent cyclization, a 5-chloro-3-methyl-1,2-benzoxazole intermediate is formed. This methyl group can then be further functionalized to introduce the imidazol-1-ylmethyl moiety. This precursor-based approach provides excellent regiochemical control, avoiding the formation of unwanted isomers that can result from direct functionalization of an unsubstituted benzoxazole ring.

Methodologies for Introducing the 5-Chloro Substituent on the Benzoxazole Nucleus

The introduction of the chlorine atom at the 5-position of the benzoxazole ring is a critical step that is most efficiently and regioselectively accomplished by using a chlorinated precursor. As mentioned previously, starting the synthetic sequence with 4-chloro-2-hydroxy-substituted phenyl derivatives is the preferred route. This ensures the chlorine atom is unambiguously positioned in the final heterocycle.

Direct chlorination of the pre-formed benzoxazole scaffold is an alternative, though often less selective, approach. The electron-rich nature of the benzene portion of the benzoxazole ring makes it susceptible to electrophilic aromatic substitution. However, controlling the regioselectivity of this reaction can be challenging. The existing heteroatoms influence the position of incoming electrophiles, and reactions can yield a mixture of isomers. For instance, studies on the chlorination of unsubstituted benzoxazole have shown that under certain conditions, dichlorination can occur, yielding 2,6-dichloro-benzoxazole. google.com Achieving selective monochlorination at the 5-position would require careful optimization of chlorinating agents and reaction conditions, which may include the use of specific catalysts or directing groups. google.com

Table 2: Overview of Chlorination Methods

| Method | Reagent Examples | Selectivity | Comments |

|---|---|---|---|

| Precursor-based | 4-Chloro-2-hydroxyphenyl precursors | High | Preferred industrial and lab-scale method for regiochemical purity. |

| Direct Chlorination | Gaseous chlorine, POCl₃, PCl₅, SOCl₂ google.com | Variable | Risks formation of multiple isomers (e.g., 6-chloro, 7-chloro) or polychlorinated products. google.com Requires extensive optimization. |

Synthetic Approaches for Incorporating the Imidazol-1-ylmethyl Moiety at Position 3

The final key fragment to be installed is the imidazol-1-ylmethyl group at the 3-position of the 5-chloro-1,2-benzoxazole nucleus. This is typically achieved by first generating a reactive handle at the 3-position, followed by attachment of the imidazole (B134444) ring. A common and effective strategy involves the synthesis of a 5-chloro-3-(halomethyl)-1,2-benzoxazole intermediate. This intermediate can be prepared from 5-chloro-3-methyl-1,2-benzoxazole via radical halogenation of the methyl group.

The most direct method for attaching the imidazole ring is through a nucleophilic substitution reaction, specifically an N-alkylation. Imidazole is a good nucleophile, and it can readily displace a halide from the 3-(halomethyl) group of the benzoxazole intermediate. This reaction forms a new carbon-nitrogen bond, yielding the desired product.

The reaction involves the attack of one of the nitrogen atoms of the imidazole ring on the electrophilic methylene (B1212753) carbon of the 5-chloro-3-(halomethyl)-1,2-benzoxazole. This is a well-established and high-yielding method for the synthesis of N-substituted imidazoles. beilstein-journals.org While cross-coupling reactions are powerful tools for forming C-C or C-N bonds, a direct alkylation approach is more suitable and atom-economical for creating the -CH₂-imidazole linkage in the target molecule. The existence of 5-chloro-3-[(1H-imidazol-1-yl)methyl]-1,2-benzisoxazole as a chemical intermediate in the synthesis of other molecules confirms the viability of this structure and synthetic approach. prepchem.com

The efficiency of the N-alkylation of imidazole with 5-chloro-3-(halomethyl)-1,2-benzoxazole is dependent on several key reaction parameters. The selection of an appropriate base, solvent, and temperature is crucial for maximizing the yield and minimizing side products.

Base: A base is often employed to deprotonate imidazole, increasing its nucleophilicity, or to neutralize the hydrogen halide (e.g., HBr, HCl) formed during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH), and organic bases such as triethylamine (TEA).

Solvent: Polar aprotic solvents are typically preferred for this type of Sₙ2 reaction as they can solvate the cation of the base while not interfering with the nucleophile. Dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are common solvents. The use of DMF has been noted in syntheses involving similar structures. prepchem.com

Temperature: The reaction can often proceed at room temperature, but gentle heating may be required to increase the reaction rate. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and reaction time.

No external catalyst is typically required for this direct alkylation. However, optimization of the aforementioned conditions is paramount for an efficient and clean conversion to 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole.

Table 3: Optimization Parameters for Imidazole Alkylation

| Parameter | Conditions | Effect on Reaction |

|---|---|---|

| Solvent | Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | Affects solubility of reactants and reaction rate. Polar aprotic solvents generally favor Sₙ2 reactions. |

| Base | K₂CO₃, NaH, Triethylamine (TEA) | Neutralizes acid byproduct; can increase nucleophilicity of imidazole. Choice depends on substrate tolerance and desired reactivity. |

| Temperature | Room Temperature to 60 °C | Higher temperatures can increase reaction rate but may also lead to side products. |

| Reactant Ratio | Equimolar or slight excess of imidazole | Using an excess of imidazole can help drive the reaction to completion. |

Control of Stereochemistry and Regioselectivity in Side-Chain Introduction

The strategic introduction and modification of side-chains on the 5-chloro-1,2-benzoxazole scaffold are pivotal for modulating the compound's chemical properties. Control of regioselectivity is critical when modifying the methylene bridge connecting the benzoxazole and imidazole rings.

In synthetic pathways involving the alkylation of the side chain, a strong base is employed to deprotonate the methylene carbon, creating a nucleophilic carbanion. For instance, a solution of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole can be treated with a powerful base like potassium t-butoxide at low temperatures (e.g., -35°C to -55°C) in an aprotic polar solvent such as dimethylformamide (DMF). This process selectively generates a deep red-colored anionic intermediate.

The subsequent introduction of an electrophile, for example, an alkyl halide like iodomethane, allows for the regioselective formation of a new carbon-carbon bond exclusively at the methylene bridge. The reaction is carefully controlled by temperature; the addition of the electrophile occurs at very low temperatures, after which the mixture is allowed to warm gradually. This precise control ensures that the alkylation occurs at the desired position, yielding derivatives such as 5-chloro-3-[1-(1H-imidazol-1-yl)ethyl]-1,2-benzisoxazole. This methodology demonstrates effective regiocontrol, as the reaction is directed specifically to the side-chain, leaving the benzoxazole and imidazole ring systems intact. While this example focuses on regioselectivity, further stereochemical control could be pursued through the use of chiral auxiliaries or asymmetric catalysts, although such applications are not extensively detailed in the available literature for this specific molecule.

Comprehensive Purification and Isolation Techniques for Academic Research

The purification and isolation of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole and its derivatives from reaction mixtures are critical for obtaining materials of high purity suitable for analytical characterization and further studies. A multi-step approach combining extraction, chromatography, and recrystallization is typically employed.

Following the completion of a synthetic reaction, the mixture is often quenched by pouring it into a large volume of water. This step precipitates the crude product and dissolves inorganic byproducts. The aqueous mixture is then subjected to liquid-liquid extraction using an organic solvent in which the target compound is soluble, such as ethyl acetate. The organic layer, containing the desired product, is separated and washed multiple times with water and brine to remove any remaining water-soluble impurities. The organic solution is subsequently dried over an anhydrous drying agent, like sodium sulfate, to remove residual water.

After drying, the solvent is removed under reduced pressure using a rotary evaporator, yielding a crude residue, which may be an oil or a solid. This crude material is then subjected to further purification. One common technique is digestion, where the crude product is stirred with a solvent in which the impurities are soluble but the product is not. Solvents like petroleum ether or diethyl ether are often used for this purpose. The purified solid can then be collected by filtration.

For more rigorous purification, column chromatography over silica gel is the method of choice. rsc.org A solvent system, or eluent, is selected based on the polarity of the compound, often determined by preliminary analysis using Thin Layer Chromatography (TLC). rsc.orgnih.gov Mixtures of non-polar and polar solvents, such as n-hexane and ethyl acetate, are commonly used, with the ratio adjusted to achieve optimal separation. rsc.org The fractions containing the pure compound are collected, combined, and the solvent is evaporated to yield the purified product. Finally, recrystallization from a suitable solvent (e.g., acetone or ethanol) can be performed to obtain a crystalline solid with high purity. nih.gov

Advanced Analytical Characterization for Structural Elucidation and Confirmation

A suite of advanced spectroscopic and analytical techniques is essential for the unambiguous structural elucidation and confirmation of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. nih.govsemanticscholar.org

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the benzoxazole ring, the imidazole ring, and the methylene bridge would be expected. The aromatic protons on the 5-chlorobenzoxazole ring would appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The protons on the imidazole ring would also resonate in the aromatic region, with characteristic chemical shifts. The two protons of the methylene linker group (-CH₂-) would likely appear as a singlet, integrating to 2H, in the region of δ 4.0-5.5 ppm.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum would show distinct signals for the carbons of the benzoxazole core, including the carbon bearing the chlorine atom, and the carbons of the imidazole ring. The carbon of the methylene bridge would typically appear in the δ 40-60 ppm range. The complete assignment of all proton and carbon signals is often facilitated by two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy), which shows ¹H-¹H couplings, and HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence), which correlate directly bonded ¹H and ¹³C atoms. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzimidazole (B57391)/Benzoxazole Structures

| Compound | Nucleus | Chemical Shift (δ ppm) and Multiplicity |

| 2-phenyl-1H-benzo[d]imidazole rsc.org | ¹H NMR | 12.88 (s, 1H), 8.24 – 8.14 (m, 2H), 7.64 – 7.47 (m, 5H), 7.27 – 7.15 (m, 2H) |

| 2-cyclohexyl-1H-benzo[d]imidazole rsc.org | ¹³C NMR | 157.4, 138.4, 137.1, 123.2, 122.9, 118.3, 114.7, 33.8, 29.9, 26.2, 26.0 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound. It measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the determination of the exact molecular weight and, consequently, the molecular formula. For 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole (C₁₁H₈ClN₃O), HRMS would be used to verify that the experimentally measured mass corresponds to the calculated theoretical mass. The presence of a chlorine atom would be evident from the characteristic isotopic pattern, with two peaks separated by approximately 2 m/z units (for ³⁵Cl and ³⁷Cl isotopes) in a rough 3:1 intensity ratio.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). nih.gov For 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole, the IR spectrum would display characteristic absorption bands for the C=N stretching of the benzoxazole and imidazole rings (typically around 1620-1560 cm⁻¹), C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹). The C-Cl bond would exhibit a stretching vibration in the fingerprint region (below 800 cm⁻¹). ekb.eg

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. nih.govekb.eg The conjugated aromatic system of the benzoxazole and imidazole rings would give rise to characteristic absorption bands in the UV region (typically between 200-400 nm), corresponding to π → π* transitions.

Table 2: Representative Spectroscopic Data for Related Heterocyclic Compounds

| Technique | Compound | Characteristic Peaks/Wavelengths |

| FT-IR | 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol Complex ekb.eg | 3225 cm⁻¹ (N-H stretch), 1615 cm⁻¹ (C=N stretch) |

| UV-Vis | 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol Complex ekb.eg | 210 nm, 255 nm, 270 nm |

Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This technique is fundamental for confirming the empirical formula and assessing the purity of a sample. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula (C₁₁H₈ClN₃O). A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and high purity. rsc.org

Table 3: Example of Elemental Analysis Data for a Related Compound (2-phenyl-1H-benzo[d]imidazole) rsc.org

| Element | Calculated (%) | Found (%) |

| C | 80.39 | 80.43 |

| H | 5.19 | 5.22 |

| N | 14.42 | 14.44 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques are indispensable tools in the synthesis and analysis of "5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole". These methods are crucial for monitoring the progress of chemical reactions, assessing the purity of the final compound, and guiding purification processes. The selection of an appropriate chromatographic technique and its specific parameters is vital for achieving accurate and reliable results.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for the qualitative monitoring of reactions that synthesize or modify "5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole". It allows for the simultaneous analysis of multiple samples and provides a quick assessment of the presence of starting materials, intermediates, and the final product.

The choice of the mobile phase is critical for achieving good separation of the components in a reaction mixture. For benzoxazole and benzimidazole derivatives, which are structurally related to the target compound, solvent systems of varying polarities are commonly employed. A typical stationary phase for the analysis of these compounds is silica gel.

Table 1: Illustrative TLC Systems for Related Benzoxazole Compounds

| Compound Type | Stationary Phase | Mobile Phase (v/v) | Detection |

| 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives | Silica Gel G | Hexane:Ethyl Acetate (3:2) | UV Light |

| General Benzoxazole Derivatives | Silica Gel | Petroleum Ether:Ethyl Acetate (various ratios) | UV Light |

Note: The conditions presented in this table are for structurally related compounds and may require optimization for the specific analysis of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separation and quantification of the components in a sample. It is the preferred method for determining the final purity of "5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole" and for the analysis of complex reaction mixtures.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of benzoxazole and imidazole-containing compounds. In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol.

Detailed, experimentally determined HPLC methods for the quantitative analysis of "5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole" are not extensively documented in publicly accessible scientific literature. However, based on the analysis of similar heterocyclic compounds, a typical HPLC method would involve a C18 column with gradient or isocratic elution using a mobile phase consisting of a buffered aqueous solution and an organic solvent. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Table 2: Generalized HPLC Parameters for the Analysis of Heterocyclic Compounds

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water/Buffer (e.g., 0.1% Formic Acid or Ammonium Acetate) B: Acetonitrile or Methanol |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (wavelength determined by UV spectrum of the analyte) |

| Column Temperature | Ambient to slightly elevated (e.g., 25-40 °C) |

Note: These are generalized parameters and would require specific method development and validation for the accurate and precise analysis of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole.

Computational Chemistry and Molecular Modeling Investigations of 5 Chloro 3 Imidazol 1 Ylmethyl 1,2 Benzoxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing complex organic molecules. researchgate.netnih.gov By applying DFT, one can determine various electronic properties and reactivity descriptors for 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole, which are crucial for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comsapub.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

Table 1: Conceptual Frontier Molecular Orbital (FMO) Data and Implications

| Parameter | Description | General Implication for 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | The benzoxazole (B165842) and imidazole (B134444) rings are electron-rich and would contribute significantly to the HOMO, indicating regions susceptible to electrophilic attack. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | The LUMO is likely distributed over the aromatic system, with contributions from the electronegative atoms, indicating sites for potential nucleophilic attack. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO. A measure of chemical reactivity and kinetic stability. | A smaller gap would imply higher reactivity and potential for biological activity. A larger gap would suggest greater molecular stability. irjweb.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. nih.govnih.gov The MEP map displays regions of varying electron potential on the van der Waals surface of the molecule.

In an MEP map of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole, distinct regions of charge would be visible:

Negative Regions (Red/Yellow): These areas represent high electron density and are susceptible to electrophilic attack. They would be concentrated around the electronegative nitrogen atoms of the imidazole and benzoxazole rings, the oxygen atom of the benzoxazole ring, and the chlorine atom. nih.govniscpr.res.in

Positive Regions (Blue): These areas correspond to electron-deficient regions and are prone to nucleophilic attack. They are typically found around the hydrogen atoms attached to the aromatic rings. nih.govniscpr.res.in

The MEP surface provides a clear, visual guide to the molecule's reactive sites, which is essential for understanding how it might interact with biological receptors. niscpr.res.in

Natural Bond Orbital (NBO) analysis is a computational technique that examines charge transfer and intramolecular interactions by studying the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. niscpr.res.innih.gov This analysis provides quantitative insight into hyperconjugative interactions and the stability they confer upon the molecule. acadpubl.eu

For 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole, key NBO interactions would likely include:

Delocalization of lone pair (LP) electrons from the nitrogen and oxygen atoms to the antibonding π* orbitals of the aromatic rings.

Interactions between the π orbitals of the benzoxazole system and the imidazole ring.

Table 2: Potential NBO Interactions in 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole

| Donor NBO | Acceptor NBO | Type of Interaction | Significance |

| LP (N) of Imidazole | π* (C=C) in Benzoxazole | Hyperconjugation | Stabilizes the molecule through electron delocalization across the ring systems. |

| LP (O) of Benzoxazole | σ* (N-C) in Benzoxazole | Hyperconjugation | Contributes to the electronic stability of the benzoxazole core. |

| π (C=C) in Benzene (B151609) | π* (C=N) in Imidazole | π-π Conjugation | Enhances the planarity and electronic communication between the heterocyclic rings. |

DFT calculations can accurately predict spectroscopic data, which serves as a valuable tool for structural confirmation when compared with experimental results. niscpr.res.innih.gov

Infrared (IR) Frequencies: Theoretical vibrational analysis can predict the frequencies of characteristic functional group absorptions. For 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole, key predicted vibrations would include C-H stretching in the aromatic rings, C=N stretching in the imidazole and benzoxazole rings, and C-Cl stretching. vulcanchem.com Analogous benzoxazoles show characteristic IR absorptions for the C-Cl stretch between 550–850 cm⁻¹ and π→π* transitions in UV-Vis spectra around 270–290 nm. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values can be correlated with experimental spectra to provide unambiguous assignment of all proton and carbon signals, confirming the molecular structure. semanticscholar.org

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This technique is instrumental in drug discovery for identifying potential drug candidates by predicting their binding affinity and interaction patterns within the active site of a biological target. esisresearch.org

For 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole, molecular docking simulations would involve placing the molecule into the binding pocket of a selected protein target. The simulation would then explore various conformations and orientations to find the most stable binding mode, which is typically the one with the lowest binding energy. semanticscholar.org

The analysis of the docked pose reveals key intermolecular interactions that stabilize the ligand-receptor complex. Potential interactions for this compound include:

Hydrogen Bonding: The nitrogen atoms in the imidazole and benzoxazole rings can act as hydrogen bond acceptors. esisresearch.org

π-π Stacking: The planar aromatic systems of the benzoxazole and imidazole rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site. esisresearch.org

Hydrophobic Interactions: The benzoxazole ring system can form hydrophobic interactions with nonpolar residues.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

These predicted interactions help to build a hypothesis about the molecule's mechanism of action and can guide the design of more potent analogues. Docking studies on similar benzimidazole (B57391) and benzoxazole derivatives have successfully predicted their binding to targets such as DNA gyrase and various enzymes, underscoring the utility of this approach. researchgate.netnih.gov

Table 3: Summary of Potential Intermolecular Interactions for Docking Simulations

| Functional Group on Ligand | Potential Interaction Type | Interacting Protein Residue Examples |

| Imidazole Ring (Nitrogens) | Hydrogen Bond Acceptor | Serine, Threonine, Lysine |

| Benzoxazole Ring (Nitrogen, Oxygen) | Hydrogen Bond Acceptor | Asparagine, Glutamine |

| Aromatic Rings (Benzoxazole, Imidazole) | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Leucine, Valine |

| Chlorine Atom | Halogen Bonding, Hydrophobic | Glycine (backbone oxygen), Aspartate |

Assessment of Binding Affinities through Scoring Functions

There is no specific data available in the scientific literature regarding the assessment of binding affinities of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole using scoring functions. While studies on other benzoxazole and imidazole-containing compounds utilize these methods to predict binding strength to various protein targets, no such analysis has been published for the specified molecule.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

Detailed molecular dynamics simulations, which are crucial for understanding the conformational changes and stability of a ligand-protein complex over time, have not been reported for 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole.

Analysis of Ligand-Protein Complex Dynamics

Without MD simulation data, an analysis of the dynamics of a complex between 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole and a protein target is not possible. Such an analysis would typically involve examining root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions to determine the stability and nature of the binding.

Solvent Interaction Dynamics and Solvation Effects

The influence of solvent on the behavior and binding of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole remains uncharacterized, as no studies on its solvent interaction dynamics and solvation effects have been published.

Advanced Free Energy Calculation Methods (e.g., MM/PBSA, MM/GBSA)

Advanced methods for calculating the free energy of binding, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), have been widely applied to various ligands. However, the scientific literature lacks any application of these methods to determine the binding free energy of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole.

De Novo Design and Virtual Screening Methodologies for Analog Generation

Methodologies for designing novel analogs or screening virtual libraries for compounds similar to 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole have not been a subject of published research. These computational techniques are vital for lead optimization and the discovery of new chemical entities with improved properties, but their application to this specific compound is yet to be explored.

Structure Activity Relationship Sar Profiling of 5 Chloro 3 Imidazol 1 Ylmethyl 1,2 Benzoxazole Analogs

Systematic Variation of the 1,2-Benzoxazole Core Substituents and their Biological Impact

The 1,2-benzoxazole core serves as a foundational scaffold in a multitude of biologically active compounds. Systematic variation of substituents on this bicyclic ring system has been shown to significantly influence the pharmacological properties of the resulting analogs. Alterations in the electronic and steric nature of these substituents can modulate binding affinities to biological targets, as well as affect pharmacokinetic profiles.

Research on various benzoxazole (B165842) derivatives has demonstrated that the introduction of different functional groups at positions 4, 6, and 7 can lead to a wide spectrum of biological activities, including antimicrobial and anticancer effects. For instance, the presence of electron-withdrawing or electron-donating groups can alter the electron density of the ring system, thereby influencing interactions with target proteins. While specific data on systematic variations for 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole is not extensively available, general principles from related benzoxazole series can be extrapolated.

Table 1: Representative Biological Impact of 1,2-Benzoxazole Core Substitutions in Analogous Scaffolds (Note: This table is illustrative and compiled from general findings on benzoxazole derivatives, not specifically 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole analogs for which specific data is limited.)

| Position of Substitution | Substituent | Observed Biological Impact |

| 4 | Methoxy (-OCH₃) | Can enhance anticancer activity in some series. |

| 6 | Nitro (-NO₂) | Often associated with increased antimicrobial activity. |

| 7 | Methyl (-CH₃) | May improve selectivity for certain biological targets. |

| 4,6 | Dichloro (-Cl) | Can lead to potent but sometimes more toxic analogs. |

Exploration of the Imidazole (B134444) Moiety's Substituent Effects on Potency and Selectivity

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a common feature in many pharmacologically active molecules due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems. mdpi.com In the context of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole, modifications to the imidazole moiety are expected to have a profound impact on both potency and selectivity.

Substituents on the imidazole ring can influence its electronic properties, steric bulk, and hydrogen-bonding capacity. For example, the introduction of small alkyl groups at the 2- or 4-positions of the imidazole ring can enhance lipophilicity, potentially improving cell membrane permeability. Conversely, the addition of polar groups could increase water solubility. The position of the nitrogen atoms within the imidazole ring also plays a crucial role in its interaction with biological targets.

Table 2: Postulated Effects of Imidazole Moiety Substitutions on Biological Activity (Note: This table presents hypothetical SAR trends for 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole analogs based on established principles of medicinal chemistry.)

| Position on Imidazole | Substituent | Predicted Effect on Potency | Predicted Effect on Selectivity |

| 2 | Methyl (-CH₃) | Potential increase due to enhanced hydrophobic interactions. | May improve selectivity by occupying a specific sub-pocket of the target. |

| 4 | Nitro (-NO₂) | Potential decrease due to unfavorable electronic effects. | May alter target preference. |

| 5 | Bromo (-Br) | Potential increase due to halogen bonding interactions. | Could enhance selectivity for certain kinases. |

| 2,4 | Dimethyl | May lead to steric hindrance and reduced activity. | Could significantly alter the binding orientation and selectivity. |

Investigation of the Methylene (B1212753) Linker's Length, Rigidity, and Chemical Nature

The methylene linker connecting the 1,2-benzoxazole core and the imidazole moiety provides a degree of conformational flexibility, allowing the two ring systems to adopt an optimal orientation for binding to a biological target. The length, rigidity, and chemical nature of this linker are critical parameters in the SAR of these analogs.

Increasing the length of the linker by introducing additional methylene units (e.g., ethylene (B1197577), propylene) can alter the distance between the two key pharmacophoric elements. This can be either beneficial or detrimental to activity, depending on the topography of the target's binding site. Introducing rigidity into the linker, for instance, by incorporating a double bond or a small ring, can restrict the conformational freedom of the molecule. This can lead to a more potent compound if the locked conformation is the bioactive one, but a loss of activity if it is not. Replacing the methylene group with other functionalities, such as an ether or an amide, would change the electronic properties and hydrogen-bonding potential of the linker, further influencing biological activity. Studies on other classes of molecules have shown that even a subtle change from a methylene to an ethylene linker can significantly affect biological outcomes.

The Role of the 5-Chloro Substituent in Modulating Electronic Properties and Biological Activity

The chlorine atom at the 5-position of the 1,2-benzoxazole ring is a key feature of the parent compound. Halogen substituents, particularly chlorine, are known to modulate the electronic properties of aromatic rings through a combination of inductive and resonance effects. The electron-withdrawing nature of chlorine can influence the pKa of the benzoxazole ring system and affect its interaction with biological targets.

Table 3: Comparison of Biological Activity with and without the 5-Chloro Substituent in Analogous Benzoxazole Scaffolds (Note: This table provides a generalized comparison based on literature for various benzoxazole derivatives.)

| Compound Scaffold | 5-Substituent | General Biological Activity Trend |

| 3-(Substituted)-1,2-benzoxazole | -H | Moderate activity |

| 3-(Substituted)-1,2-benzoxazole | -Cl | Often enhanced activity |

| 3-(Substituted)-1,2-benzoxazole | -F | Variable, sometimes improved activity |

| 3-(Substituted)-1,2-benzoxazole | -Br | Often enhanced activity, but may increase toxicity |

Identification of Key Pharmacophoric Features for Specific Biological Activities

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole scaffold, key pharmacophoric features can be hypothesized based on its chemical structure and the known biological activities of related compounds.

The essential features likely include:

A hydrogen bond acceptor: The nitrogen atoms of the imidazole ring are potential hydrogen bond acceptors.

An aromatic/hydrophobic region: The fused benzene (B151609) ring of the 1,2-benzoxazole core provides a significant hydrophobic surface for van der Waals interactions.

A halogen bonding donor: The 5-chloro substituent can act as a halogen bond donor.

A specific spatial arrangement: The relative orientation of the benzoxazole and imidazole rings, dictated by the methylene linker, is crucial for fitting into the binding site of a target protein.

Different biological activities, such as anticancer and antimicrobial effects, may rely on distinct pharmacophoric models. For instance, the pharmacophore for anticancer activity might require a specific distance between a hydrogen bond acceptor and a hydrophobic feature to interact effectively with a kinase active site, while the antimicrobial pharmacophore might prioritize features that disrupt bacterial cell wall synthesis.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding drug discovery efforts.

For the 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole series, a QSAR model could be developed using a dataset of analogs with experimentally determined biological activities. Various molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, would be calculated for each analog. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be employed to derive an equation that correlates these descriptors with the observed biological activity.

Cheminformatics approaches, including 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide more detailed insights into the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity. These models can generate 3D contour maps that visualize the regions where bulky groups, positive or negative charges, and hydrophobic or hydrophilic moieties would enhance or diminish the biological response. Such predictive models are invaluable for prioritizing the synthesis of new analogs with a higher probability of success.

Mechanistic Research and Biological Target Identification for 5 Chloro 3 Imidazol 1 Ylmethyl 1,2 Benzoxazole

Enzyme Inhibition Studies and Characterization of Inhibitory Mechanisms

Research into the inhibitory effects of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole on various enzymes is a key area for understanding its potential therapeutic applications. The benzoxazole (B165842) core is a known pharmacophore that interacts with numerous enzymes. nih.gov

In Vitro Enzyme Activity Assays

DprE1, VEGFR-2, Urease, and FBPase-1: While various benzoxazole derivatives have been investigated as inhibitors of enzymes such as DprE1, VEGFR-2, urease, and Fructose-1,6-bisphosphatase-1 (FBPase-1), no specific in vitro assay data for 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole against these targets has been reported. For instance, studies on other benzoxazole-containing molecules have demonstrated inhibitory activity, but these findings cannot be directly extrapolated to the specific compound .

Kinetic Analysis of Enzyme Inhibition

IC50 Determination: The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an enzyme inhibitor. However, no published research provides IC50 values for 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole against DprE1, VEGFR-2, urease, or FBPase-1.

Allosteric Modulation vs. Active Site Binding Investigation

The mechanism by which a compound inhibits an enzyme, either by binding to the active site or to an allosteric site, is a crucial aspect of its pharmacological profile. For example, certain benzoxazole benzenesulfonamides have been identified as allosteric inhibitors of FBPase-1. However, there is no available research to indicate whether 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole acts as an allosteric modulator or an active site binder for any of the aforementioned enzymes.

Receptor Binding Profiling and Ligand-Receptor Interaction Studies

The interaction of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole with various receptors would elucidate its potential effects on cellular signaling pathways.

Radioligand Binding Assays for Receptor Affinity

Sigma Receptors and 5-HT3 Receptor: The affinity of a ligand for a receptor is often determined using radioligand binding assays, which provide key data such as the inhibition constant (Ki). While the broader class of benzoxazole derivatives has been explored for activity at serotonin (B10506) 5-HT3 receptors, with some 5-chloro substituted analogs showing increased potency, specific binding affinity data for 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole at either Sigma receptors or the 5-HT3 receptor is not documented in the scientific literature.

Functional Assays for Receptor Activation or Antagonism in Research Models

Functional assays are essential to determine whether a compound acts as an agonist (activator) or an antagonist (blocker) at a specific receptor. There are currently no published studies detailing the results of functional assays for 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole to assess its potential activating or antagonistic effects on any receptor, including the Sigma and 5-HT3 receptors.

Investigation of Cellular Signaling Pathway Modulations

Gene Expression Profiling in Response to Compound Treatment

There is currently no published data from gene expression profiling studies, such as microarray or RNA-sequencing (RNA-Seq), conducted on cells treated with 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole. Such studies would be essential to understand the compound's broader impact on cellular function by revealing which genes are up- or down-regulated upon exposure. This information would provide critical clues about the cellular pathways perturbed by the compound and could help in formulating hypotheses about its mechanism of action.

Protein Phosphorylation and Signal Transduction Pathway Analysis

Similarly, there is a lack of research into the effects of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole on protein phosphorylation and signal transduction pathways. Techniques like Western blotting with phospho-specific antibodies or more comprehensive phosphoproteomic analyses have not been applied to this compound. These analyses are vital for identifying the specific kinases or phosphatases that may be modulated by the compound, thereby pinpointing its effects on key cellular signaling cascades that control processes such as cell growth, proliferation, and apoptosis.

Unraveling Protein-Ligand Interactions through Biochemical and Biophysical Assays

Direct evidence of the binding of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole to specific protein targets is not documented. The following biophysical techniques would be instrumental in identifying and characterizing such interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

No Surface Plasmon Resonance (SPR) studies have been published for 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole. SPR is a powerful label-free technique used to measure the kinetics of binding events between a ligand (the compound) and a target protein immobilized on a sensor surface. The resulting data would provide association (k_on) and dissociation (k_off) rate constants, which are used to calculate the binding affinity (K_D).

Table 1: Hypothetical Surface Plasmon Resonance Data for Compound Binding to a Target Protein

| Parameter | Value | Unit |

| Association Rate (k_on) | Data not available | M⁻¹s⁻¹ |

| Dissociation Rate (k_off) | Data not available | s⁻¹ |

| Affinity (K_D) | Data not available | M |

This table illustrates the type of data that would be generated from SPR experiments, but no such data is currently available for 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

There are no Isothermal Titration Calorimetry (ITC) data available for 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole. ITC directly measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Table 2: Hypothetical Isothermal Titration Calorimetry Data for Compound-Protein Interaction

| Thermodynamic Parameter | Value | Unit |

| Binding Affinity (K_D) | Data not available | M |

| Stoichiometry (n) | Data not available | |

| Enthalpy (ΔH) | Data not available | kcal/mol |

| Entropy (ΔS) | Data not available | cal/mol·K |

This table shows the thermodynamic parameters that would be obtained from ITC experiments. No such data has been published for 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole.

Chemoproteomics Approaches for Off-Target and Polypharmacology Research

Chemoproteomics, a powerful set of techniques used to identify the protein targets of small molecules on a proteome-wide scale, has not been applied to 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole. Such studies, often employing affinity-based probes or activity-based protein profiling, would be invaluable for identifying not only the primary biological target but also any off-target interactions. Understanding the polypharmacology of a compound is crucial for predicting its efficacy and potential side effects.

Preclinical Biological Evaluation of 5 Chloro 3 Imidazol 1 Ylmethyl 1,2 Benzoxazole in Research Models

In Vitro Antimicrobial Efficacy Assessments

No specific studies detailing the in vitro antimicrobial efficacy of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole were identified. While research on other benzoxazole (B165842) and imidazole-containing compounds shows a potential for antimicrobial effects, these findings cannot be directly attributed to the specific molecule . nih.govscienceopen.comnih.gov

Broad-Spectrum Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

There are no available research data evaluating the specific activity of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole against Gram-positive and Gram-negative bacterial strains.

Antifungal Activity Profiling against Pathogenic Fungi (e.g., Candida albicans)

Specific data on the antifungal activity of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole against pathogenic fungi, including Candida albicans, is not present in the current scientific literature. Studies on other molecules containing the 5-chloro-benzoxazole or imidazole (B134444) moiety have shown antifungal properties, but this cannot be extrapolated to the target compound. nih.govscienceopen.comnih.govekb.eg

Antimycobacterial Activity Evaluation (e.g., against Mycobacterium tuberculosis)

There are no published studies assessing the antimycobacterial activity of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole against Mycobacterium tuberculosis or other mycobacterial species.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination in Research Assays

As no primary studies on the antimicrobial activity of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole have been published, specific MIC, MBC, or MFC values have not been determined or reported.

In Vitro Anticancer Activity Studies in Established Cell Lines

No dedicated in vitro studies on the anticancer activity of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole have been found in the public domain. The anticancer potential of the broader benzoxazole and imidazole chemical classes has been investigated, but these results are not specific to the compound of interest. jksus.orgnih.govnih.gov

Cytotoxicity and Antiproliferative Effects in a Panel of Cancer Cell Models (e.g., MCF-7, HepG2, A-549, HeLa)

There is no available data from research assays on the cytotoxic or antiproliferative effects of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole against the MCF-7 (breast cancer), HepG2 (liver cancer), A-549 (lung cancer), or HeLa (cervical cancer) cell lines.

Apoptosis Induction and Cell Cycle Progression Analysis

While direct studies on 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole are not publicly available, the benzoxazole and imidazole scaffolds are integral to many compounds investigated for their anticancer properties, which often involve the induction of apoptosis and interference with the cell cycle.

Research into various benzoxazole derivatives has demonstrated their capacity to induce apoptosis in cancer cells. For instance, certain novel benzoxazole and thiazole-based compounds have been shown to inhibit the anti-apoptotic protein Bcl-2, leading to an increase in caspase-3 levels and a rise in the pro-apoptotic Bax protein, ultimately triggering programmed cell death. nih.gov Other studies on different benzoxazole compounds have also noted their ability to produce an apoptotic effect on cancer cell lines, which can be evaluated by staining cells with markers like Annexin-V and analyzing them via flow cytometry. nih.gov Similarly, benzimidazole (B57391) derivatives, which are structurally related to benzoxazoles, have been found to induce apoptosis and cause cell cycle arrest in various cancer cell lines, including hepatocellular, colon, and breast cancer. nih.gov The ability to induce apoptosis is a key characteristic of potential chemotherapeutic agents. mdpi.com

Investigation of Selective Toxicity to Cancer Cells vs. Normal Cells

A critical aspect of anticancer drug development is selective toxicity—the ability of a compound to kill cancer cells while sparing healthy, non-malignant cells. Although no such data exists specifically for 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole, research on related heterocyclic compounds highlights the importance of this evaluation.

Studies on benzimidazolequinones have shown that certain derivatives exhibit high specificity towards human cancer cell lines, such as cervical (HeLa) and prostate (DU145) cancer cells, with minimal toxicity towards normal human cell lines at similar concentrations. universityofgalway.ie This selectivity is a highly desirable trait for any potential anticancer agent. Research on other classes of compounds, like benzothiazole-1,2,3-triazole hybrids, has also included safety assessments on normal cell lines, demonstrating a low risk to non-cancerous cells and suggesting a favorable safety margin. rsc.org The evaluation of cytotoxicity in both cancer and normal cell lines is a standard procedure to determine the therapeutic window of a potential drug candidate. nih.gov

Investigation of Anti-inflammatory Properties in Cellular and Ex Vivo Models

The benzoxazole and imidazole nuclei are found in compounds known to possess anti-inflammatory properties. The benzoxazole moiety, for example, was a core component of non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen. nih.gov

Numerous studies have explored derivatives of these scaffolds for their potential to reduce inflammation. For example, series of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives have been synthesized and evaluated for analgesic and anti-inflammatory activities in models such as the carrageenan-induced hind paw edema test in rodents. nih.gov Similarly, novel imidazole-5(4H)-one analogs have been tested for in-vivo anti-inflammatory activity, with some compounds showing potency comparable to the standard drug diclofenac. sciencescholar.us The anti-inflammatory potential of benzoxazole derivatives is also being explored for treating immune-mediated skin conditions like psoriasis in animal models. mdpi.com

Other Identified Biological Activities in Research Models

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Inhibiting this process is a key strategy in cancer therapy. While there is no specific data on the anti-angiogenic properties of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole, the imidazole scaffold is present in molecules that target angiogenesis. The vascular endothelial growth factor (VEGF) is a primary driver of angiogenesis, and its pathway is a major target for antiangiogenic drugs. nih.gov Some imidazole-containing compounds have been explored as potential antiangiogenic agents that function by targeting key enzymes involved in tumor progression and metastasis. nih.gov

Compounds containing imidazole and benzoxazole rings have been investigated for their activity against various pathogens, including protozoan parasites. For instance, derivatives of 5-chloro-benzoxazolinone have been synthesized and screened for antibacterial and antifungal activities. nih.gov The halogenated ring structure is often considered important for this antimicrobial potential. nih.gov

In the realm of antiprotozoal research, derivatives of 5-chlorobenzimidazole (B1584574) have been evaluated for their efficacy against chloroquine-resistant strains of Plasmodium, the parasite that causes malaria. researchgate.net Furthermore, some benzimidazole compounds have shown fasciolicidal activity, effectively eliminating the liver fluke Fasciola hepatica in animal models. nih.gov

Development and Application of Relevant In Vivo Pharmacological Research Models (e.g., Inflammatory Pain Models, Angiogenesis Models)

The preclinical evaluation of compounds relies on the use of established in vivo (animal) models to assess their pharmacological effects. For anti-inflammatory activity, the carrageenan-induced paw edema model in rats is a widely used method to screen novel compounds. nih.govsciencescholar.us This model allows researchers to measure the reduction in swelling after administration of a test compound. Another model used for assessing inflammatory pain is the p-benzoquinone-induced writhing test in mice. nih.gov

For skin inflammation, the imiquimod-induced psoriasis-like dermatitis model in mice is employed to evaluate the efficacy of potential anti-psoriatic agents, where outcomes are measured by scoring skin redness, thickness, and scaling. mdpi.com For anthelmintic activity, in vivo studies in sheep infected with parasites like Fasciola hepatica are used to determine a compound's ability to clear the infection. nih.gov

Future Research Directions and Translational Perspectives for 5 Chloro 3 Imidazol 1 Ylmethyl 1,2 Benzoxazole

Rational Design and Synthesis of Advanced Analogs for Enhanced Research Tool Development

The rational design and synthesis of analogs of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole are a crucial first step in developing potent and selective research tools. The 1,2-benzoxazole scaffold offers a versatile platform for chemical modification. nih.gov The synthesis of such analogs can be guided by established structure-activity relationships (SAR) observed in related benzoxazole (B165842) and benzisoxazole derivatives, which have shown that substitutions at various positions of the heterocyclic nucleus can significantly influence biological activity. esisresearch.orgresearchgate.netresearchgate.net

Future synthetic efforts should focus on systematically modifying the core structure of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole. This includes:

Substitution on the Benzene (B151609) Ring: The chlorine atom at the 5-position is an electron-withdrawing group, which has been shown in some benzazole series to enhance antimicrobial activity against certain strains. esisresearch.org A systematic exploration of other substituents at this and other positions on the benzene ring could modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity. researchgate.net

Modification of the Imidazole (B134444) Moiety: The imidazole ring is a key feature of this compound. Analogs could be synthesized with different azole heterocycles or with substituents on the imidazole ring itself to probe the importance of this group for target engagement.

Alteration of the Methylene (B1212753) Linker: The length and flexibility of the linker between the 1,2-benzoxazole core and the imidazole ring can be varied to optimize the orientation of the two moieties for potential binding to biological targets.

| Synthetic Approach | Description | Potential Application for Analog Synthesis |

| Cyclization of o-hydroxyaryl oximes | A common method for forming the 1,2-benzoxazole ring, often involving the dehydration of an oxime derived from a corresponding o-hydroxyaryl ketone or aldehyde. chim.it | This could be the primary route to the core scaffold, starting with appropriately substituted 2-hydroxyacetophenones. |

| Reaction of 3-(bromomethyl)-1,2-benzoxazole | The bromomethyl derivative can serve as a key intermediate for introducing various nucleophiles at the 3-position. nih.gov | This would be a versatile method for introducing a variety of heterocyclic and other functional groups via the methylene linker. |

| Tandem Cycloaddition/Cycloreversion | More advanced synthetic strategies, such as those involving nitronates, can also be employed to construct the benzisoxazole core. chim.it | These methods could be explored for creating more complex and diverse analogs. |

Exploration of Novel Biological Targets and Phenotypes for the 1,2-Benzoxazole Scaffold

The 1,2-benzoxazole scaffold is associated with a broad spectrum of biological activities, making it a promising starting point for the discovery of new therapeutic agents. nih.govrsc.org While the specific biological profile of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole is not extensively documented, the known activities of related compounds provide a clear roadmap for future investigations.

A comprehensive screening of this compound and its rationally designed analogs against a diverse panel of biological targets is warranted. Key areas of interest based on the known pharmacology of the 1,2-benzoxazole scaffold include:

Antimicrobial Activity: Benzoxazole and benzisoxazole derivatives have demonstrated activity against a range of bacteria and fungi. nih.govnih.gov

Anticancer Activity: Numerous compounds containing this scaffold have been investigated as potential anticancer agents, with some acting as inhibitors of key enzymes like VEGFR-2. nih.govnih.gov

Anti-inflammatory and Analgesic Effects: The benzoxazole nucleus is present in some non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Central Nervous System (CNS) Activity: Certain 1,2-benzisoxazole (B1199462) derivatives have shown anticonvulsant properties. nih.gov

Beyond target-based screening, phenotypic screening of a library of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole analogs in various cell-based and whole-organism models could uncover novel and unexpected biological activities. enamine.net

| Biological Target/Phenotype | Known Association with 1,2-Benzoxazole Scaffold | Potential Relevance for Future Research |

| Bacterial Topoisomerases | A novel class of bacterial type-II topoisomerase inhibitors features a benzisoxazole scaffold. nih.gov | Investigation of antibacterial activity and mechanism of action. |

| VEGFR-2 Kinase | Benzoxazole derivatives have been designed as potent inhibitors of VEGFR-2 for anticancer applications. nih.govnih.gov | Screening for anti-angiogenic and anticancer properties. |

| Monoamine Oxidase (MAO) | Some benzoxazole derivatives are potent inhibitors of MAO-A and MAO-B. researchgate.netresearchgate.net | Exploration of potential applications in neurological disorders. |

| Anticonvulsant Activity | 3-(Sulfamoylmethyl)-1,2-benzisoxazole derivatives have shown marked anticonvulsant activity. nih.gov | Evaluation for potential use in epilepsy and other seizure disorders. |

Integration of High-Throughput Screening (HTS) Technologies for Mechanistic Discovery

High-throughput screening (HTS) is a powerful technology that can accelerate the discovery of new lead compounds and help to elucidate their mechanisms of action. nih.govmagtechjournal.com The integration of HTS in the study of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole and its analogs can be approached in several ways:

Target-Based HTS: Screening a library of analogs against a panel of purified enzymes or receptors can identify direct molecular targets.

Cell-Based HTS: Employing cell lines that model specific diseases or biological pathways allows for the identification of compounds that modulate a particular cellular phenotype.

Quantitative HTS (qHTS): This approach provides concentration-response curves for all compounds in a library, offering a more detailed understanding of their potency and efficacy.

The data generated from HTS campaigns can be used to build robust structure-activity relationships, guiding the next round of analog synthesis. Furthermore, hits from phenotypic screens can be followed up with mechanistic studies to identify the underlying molecular targets. nih.gov

Application of Metabolomics and Proteomics in Understanding Compound Interactions

To gain a deeper understanding of the biological effects of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole, the application of "omics" technologies such as proteomics and metabolomics will be invaluable. nih.gov These approaches provide a global view of the changes occurring within a biological system upon compound treatment.

Proteomics can be used for target identification and validation through several methods:

Chemical Proteomics: This involves using the compound or a derivatized version as a probe to capture its interacting proteins from a complex biological sample. mdpi.comresearchgate.net

Quantitative Proteomics (e.g., SILAC): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with affinity-based methods to identify specific protein targets of small molecules. nih.govspringernature.com

Drug Affinity Responsive Target Stability (DARTS): This method identifies direct binding targets by observing changes in protein stability upon compound binding. acs.org

Metabolomics focuses on the comprehensive analysis of small molecule metabolites and can reveal the metabolic pathways that are perturbed by a compound. nih.govhilarispublisher.com This can provide insights into the compound's mechanism of action, identify potential off-target effects, and discover biomarkers of drug efficacy or toxicity. hilarispublisher.commdpi.com

| "Omics" Technology | Application in the Study of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole | Expected Outcome |

| Chemical Proteomics | Identification of direct protein binding partners of the compound. mdpi.comresearchgate.net | Elucidation of the molecular target(s) responsible for its biological activity. |

| Quantitative Proteomics | Quantifying changes in protein expression or post-translational modifications upon compound treatment. | Understanding the downstream signaling pathways affected by the compound. |

| Metabolomics | Profiling of cellular metabolites to identify pathways altered by the compound. nih.govnih.gov | Insight into the mechanism of action and potential metabolic liabilities. |

Contribution to Fundamental Chemical Biology Knowledge and Scaffold Repurposing Studies

The systematic investigation of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole and its analogs will not only explore the potential of this specific compound but also contribute to a broader understanding of the chemical biology of the 1,2-benzoxazole scaffold. The knowledge gained from SAR studies, target identification, and mechanistic elucidation can be applied to other compounds containing this privileged core.

Furthermore, this line of research is highly relevant to the concept of scaffold repurposing . The diverse biological activities associated with the 1,2-benzoxazole scaffold suggest that it may be possible to "repurpose" this chemical framework for new therapeutic applications. nih.gov By exploring the biological space of 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole, new and unexpected therapeutic opportunities may be uncovered. This compound and its derivatives could serve as valuable chemical probes to study novel biological pathways and targets, thereby expanding the toolbox available to chemical biologists and drug discovery scientists.

Q & A

Q. What are the established synthetic routes for 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole, and what reaction conditions are critical for reproducibility?

Methodological Answer: The synthesis typically involves multi-step reactions. A common approach includes:

- Chlorination : Using SOCl₂ to introduce the chloro group at the 5-position of the benzoxazole core, as seen in analogous compounds (e.g., chlorination of benzimidazole derivatives) .

- Imidazole Substitution : Coupling imidazole via a methylene linker using aldehydes under reflux in dry DMF, with sodium metabisulfite as a catalyst. This mirrors the synthesis of 6-substituted benzimidazoles under nitrogen at 120°C for 18 hours .

- Purification : Column chromatography or recrystallization (e.g., isopropyl alcohol) to isolate the final product .

Critical Conditions : Strict anhydrous solvents, controlled temperature (±2°C), and inert atmosphere (N₂) to prevent side reactions .

Q. How is the compound characterized to confirm its structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to verify substituent positions (e.g., δ ~4.62 ppm for CH₂ in imidazole-methylene linkages) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 379 [M⁺] for similar imidazole derivatives) to confirm molecular weight .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., ±0.3% deviation) .

- Melting Point : Consistency with literature (e.g., 120°C for chlorinated analogs) .

Q. What solvents and catalysts are optimal for its synthesis?

Methodological Answer:

- Solvents : Dry DMF for imidazole coupling due to its polar aprotic nature, enhancing nucleophilic substitution . Chloroform or dichloromethane for chlorination steps .

- Catalysts : Sodium metabisulfite (Na₂S₂O₅) for facilitating aldehyde-amine condensations , and Lewis acids (e.g., AlCl₃) for Friedel-Crafts-type reactions in benzoxazole formation .

Advanced Research Questions

Q. How can synthesis yield be optimized when scaling from milligram to gram quantities?

Methodological Answer:

- Stoichiometric Adjustments : Increase aldehyde excess (1.2–1.5 eq) to drive coupling reactions to completion .

- Catalyst Loading : Optimize Na₂S₂O₅ to 1.1 eq to minimize side products without increasing cost .

- Temperature Gradients : Gradual heating (e.g., 80°C → 120°C over 1 hour) improves homogeneity in larger batches .

- In-line Monitoring : Use LCMS (e.g., Rt=1.05–1.19 min for imidazole analogs) to track intermediate formation and adjust conditions dynamically .

Q. How to resolve contradictions between spectroscopic data and computational predictions (e.g., NMR chemical shifts)?

Methodological Answer:

- Validation Steps :

- Re-measure NMR with deuterated solvents of varying purity (e.g., CDCl₃ vs. DMSO-d₆) to rule out solvent effects .

- Compare with DFT-calculated shifts (B3LYP/6-31G* level) to identify discrepancies in substituent orientation .

- Cross-check with X-ray crystallography if crystals are obtainable (e.g., analogs in had defined melting points).

Q. What strategies are effective for impurity profiling in API-grade batches?

Methodological Answer:

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate impurities (e.g., chlorinated byproducts) .

- Spiking Experiments : Introduce known impurities (e.g., 8-chloro-benzodiazepine analogs ) to confirm retention times.

- Quantitative NMR (qNMR) : Compare integral ratios of impurity peaks to the main compound for quantification .

Q. How to evaluate the impact of structural modifications (e.g., substituent variations) on bioactivity?

Methodological Answer:

- SAR Studies : Synthesize analogs with substituents at the 3-position (e.g., morpholine, benzyloxy) and test in vitro (e.g., enzyme inhibition assays) .

- Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cytochrome P450 for metabolic stability) .

- Pharmacokinetic Screening : Assess solubility (logP via shake-flask method) and metabolic stability (microsomal assays) .

Q. What alternative synthetic routes exist to avoid hazardous reagents (e.g., SOCl₂)?

Methodological Answer:

- Green Chemistry Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products